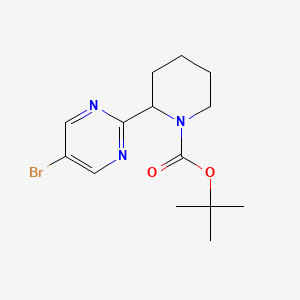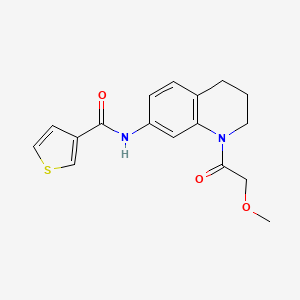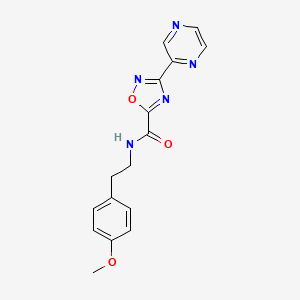
tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate, also known as TBBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. TBBP is a pyrimidine-based inhibitor that targets protein kinases, which play a crucial role in regulating cell growth, differentiation, and apoptosis. In
科学的研究の応用
Tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has shown potential applications in various research fields, including cancer research, neuroscience, and immunology. In cancer research, tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been shown to inhibit the activity of protein kinases that are involved in the growth and proliferation of cancer cells. In neuroscience, tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been used to study the role of protein kinases in synaptic plasticity and memory formation. In immunology, tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been shown to modulate the activity of immune cells, such as T cells and macrophages.
作用機序
Tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate acts as a pyrimidine-based inhibitor that targets protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target protein, thereby inhibiting its activity. tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been shown to inhibit the activity of various protein kinases, including Akt, JNK, and p38.
Biochemical and Physiological Effects:
tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been shown to inhibit cell growth and induce apoptosis. In neurons, tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been shown to enhance synaptic plasticity and memory formation. In immune cells, tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been shown to modulate cytokine production and phagocytosis.
実験室実験の利点と制限
One of the advantages of using tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate in lab experiments is its specificity towards protein kinases, which allows for the selective inhibition of specific kinases. However, one of the limitations of using tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate is its low solubility in water, which can affect its bioavailability and potency.
将来の方向性
There are several future directions for further research on tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate. One direction is to investigate the potential applications of tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate in other research fields, such as infectious diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of protein kinases based on the structure of tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate. Finally, further research is needed to understand the long-term effects of tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate on cellular and organismal physiology.
合成法
The synthesis of tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate involves a series of chemical reactions that start with the reaction of tert-butyl 2-(piperidin-1-yl)acetate with 5-bromopyrimidine-2-carboxylic acid. The resulting product is then treated with trifluoroacetic acid to remove the tert-butyl protecting group, yielding tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate. The overall yield of the synthesis process is around 50%.
特性
IUPAC Name |
tert-butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-7-5-4-6-11(18)12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZVTQBONDVBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine](/img/structure/B2949593.png)
![Cis-1-(Tert-Butoxycarbonyl)-3A,4,5,6A-Tetrahydrospiro[Cyclopenta[D]Isoxazole-6,4-Piperidine]-3-Carboxylic Acid](/img/structure/B2949595.png)
![3-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2949597.png)
![3-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2949599.png)


![8-(2,2-Dimethylpropanoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2949602.png)

![7-[(2,6-Dichlorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2949606.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2949611.png)

![Methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2949613.png)
![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2949615.png)